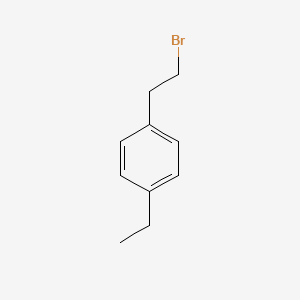

1-(2-Bromoethyl)-4-ethylbenzene

描述

1-(2-Bromoethyl)-4-ethylbenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with an ethyl group and a bromoethyl group

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylstyrene. The reaction typically employs bromine or hydrogen bromide in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the anti-Markovnikov addition of hydrogen bromide to 4-ethylstyrene. This method is favored due to its efficiency and scalability. The reaction is carried out in a suitable solvent, such as n-heptane, with a radical initiator like azobisisobutyronitrile to facilitate the addition reaction .

化学反应分析

Nucleophilic Substitution Reactions

The bromoethyl group undergoes nucleophilic substitution, where the bromine atom acts as a leaving group. Common nucleophiles include hydroxides, amines, and alkoxides, forming ethers, amines, or thioethers. Sodium methoxide in methanol is a typical reagent for these reactions. For example, in a substitution reaction with potassium carbonate in DMF, 1-(2-Bromoethyl)-4-ethylbenzene reacts with dibromoisatin to yield a substituted product with 70% yield (Table 1) .

Table 1: Reaction Conditions for Substitution

| Yield | Reagents | Solvent | Conditions |

|---|---|---|---|

| 70% | K₂CO₃, dibromoisatin | DMF | 0°C → room temperature |

Oxidation Reactions

The ethyl group is susceptible to oxidation using agents like potassium permanganate () or chromium trioxide (), forming aldehydes or carboxylic acids. This reaction generates reactive intermediates critical for downstream synthesis.

Reduction Reactions

The bromoethyl group can be reduced to an ethyl group using lithium aluminum hydride () or catalytic hydrogenation ( with Pd/C), yielding 4-ethylbenzene. This reaction is pivotal for synthesizing ethylbenzene derivatives.

Bromination of 4-Ethylbenzene

The compound is synthesized via bromination of 4-ethylbenzene using bromine () in the presence of Lewis acids like or . Anti-Markovnikov addition of to 4-ethylstyrene is another method, favored for scalability.

Radical Initiation

Bromination reactions often employ radical initiators such as azobisisobutyronitrile (AIBN) in solvents like n-heptane. This method enhances selectivity for the bromoethyl substitution.

Biochemical Interactions

This compound interacts with enzymes like theta-class glutathione transferase (GSTT-1), acting as a substrate and activator . Its bromine atoms enable halogen bonding with biomolecules, influencing oxidative metabolism pathways. For instance, it generates reactive oxygen species (ROS) that modulate cellular signaling and gene expression .

Reaction Comparison Table

Table 2: Reaction Types and Outcomes

| Reaction Type | Reagents | Products |

|---|---|---|

| Nucleophilic substitution | Alcohols, amines | |

| Oxidation | Aldehydes, carboxylic acids | |

| Reduction | Ethylbenzene derivatives |

Scientific Findings

-

Thermodynamic Analysis: The bromoethyl group’s leaving tendency () is enhanced by polar aprotic solvents like DMF .

-

Kinetic Data: Substitution reactions with in DMF exhibit second-order kinetics, with rate constants proportional to nucleophile concentration .

-

Spectroscopic Evidence: IR spectra (NIST WebBook) confirm the compound’s aromatic structure and bromine substituent .

科学研究应用

1-(2-Bromoethyl)-4-ethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: It is used in the synthesis of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.

作用机制

The mechanism of action of 1-(2-Bromoethyl)-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethyl group undergoes electron transfer processes, leading to the formation of oxidized products.

相似化合物的比较

(2-Bromoethyl)benzene: This compound lacks the ethyl group on the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.

4-Ethylbromobenzene: This compound has a bromine atom directly attached to the benzene ring, which can lead to different reactivity patterns compared to 1-(2-Bromoethyl)-4-ethylbenzene.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a bromoethyl group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.

生物活性

1-(2-Bromoethyl)-4-ethylbenzene, also known as Bromobenzyl ethyl ether , is an organic compound with the chemical formula CHBr. It is characterized by a bromine atom attached to a benzyl group, which is further substituted by an ethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated various synthesized compounds, including derivatives of this compound, against a range of microorganisms. The results demonstrated that compounds featuring the bromoethyl and ethyl substitutions showed notable inhibition against both gram-positive and gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism Tested | Activity Level |

|---|---|---|

| This compound | Escherichia coli | Moderate |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate | |

| Pseudomonas aeruginosa | Low |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistically, it is believed that this compound induces apoptosis in cancer cells through the modulation of specific signaling pathways .

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating a potent effect on cell growth inhibition. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The bromine atom in the compound may participate in nucleophilic substitution reactions, leading to the inhibition of enzymes critical for microbial and cancer cell metabolism.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity and leading to downstream effects on cell survival and proliferation.

Comparison with Other Compounds

When compared with other halogenated aromatic compounds, this compound shows enhanced biological activity due to its unique structural features. For instance, while many brominated compounds exhibit similar antimicrobial properties, the presence of the ethyl group enhances lipophilicity and cellular uptake, potentially increasing efficacy.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate to High | Significant |

| Bromobenzene | Low | Minimal |

| Ethylbenzene | Low | Minimal |

属性

IUPAC Name |

1-(2-bromoethyl)-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBJWFXOZYZDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600233 | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259818-85-4 | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259818-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。